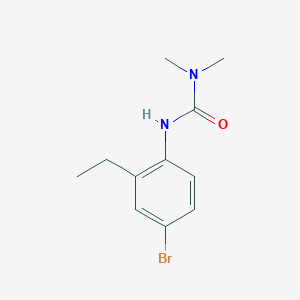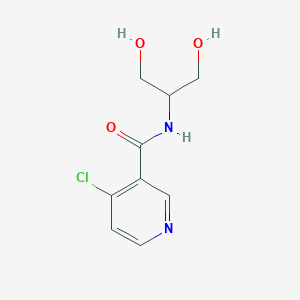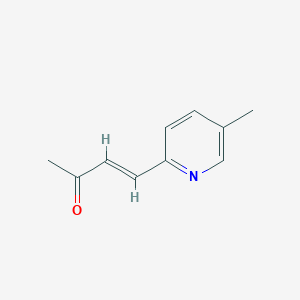
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
カタログ番号 B1406016
CAS番号:
1520522-88-6
分子量: 236.19 g/mol
InChIキー: ZNXCZAXSVNIHFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde” is likely a fluorinated aromatic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods such as oxidative polymerization .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve aromatic rings (due to the presence of phenyl groups) and fluorine substitutions .科学的研究の応用
Conformational Analysis and Molecular Structure:
- Abraham et al. (1997) conducted a conformational analysis of various fluoro- and trifluoromethyl-benzaldehydes, including 2-fluorobenzaldehyde, which is structurally similar to 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde. They utilized an improved lanthanide induced shift (LIS) technique to investigate conformational isomerism in these molecules, providing insights into their geometries and energies in different solvents (Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F., 1997).
- Samdal et al. (1997) determined the molecular structure of 4-fluorobenzaldehyde using a joint analysis of gas electron diffraction data, microwave spectroscopy, and ab initio calculations. This research contributes to understanding the structural characteristics of related fluorobenzaldehydes (Samdal, S., Strand, T. G., Tafipolsky, M., Vilkov, L., Popik, M., & Volden, H., 1997).
Synthesis and Characterization:
- Yoshida and Kimura (1988) explored a convenient synthesis method for various fluorobenzaldehydes, including 4-fluorobenzaldehyde, from chlorobenzaldehydes using potassium fluoride, which could be applied to synthesize derivatives of this compound (Yoshida, Y., & Kimura, Y., 1988).
- Pan (2010) reported the synthesis of a compound from 2-nitroacetphenone and 4-fluorobenzaldehyde, providing a model for similar reactions involving this compound (Pan, Z.-f., 2010).
Applications in Antioxidant and Anticancer Research:
- Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes and studied their potential as anticancer agents, highlighting the medicinal chemistry applications of these compounds (Lawrence, N., Hepworth, L., Rennison, D., McGown, A., & Hadfield, J., 2003).
- El Nezhawy et al. (2009) used 4-fluorobenzaldehyde to prepare thiazolidin-4-one derivatives with promising antioxidant activity, suggesting the potential of this compound in similar applications (El Nezhawy, A. O. H., Ramla, M., Khalifa, N., & Abdulla, M. M., 2009).
Material Science and Polymer Research:
- Hafeez et al. (2019) synthesized bis-aldehyde monomers using 4-fluorobenzaldehyde and investigated their conductive properties, which might inform research on electronic applications of related fluorobenzaldehydes (Hafeez, A., Akhter, Z., Gallagher, J., Khan, N., Gul, A., & Shah, F. U., 2019).
- Li et al. (2016) utilized 4-fluorobenzaldehyde in the synthesis of microporous polyaminals for carbon dioxide adsorption, demonstrating its potential in environmental applications (Li, G., Zhang, B., & Wang, Z., 2016).
特性
IUPAC Name |
4-(2,6-difluorophenyl)-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-2-1-3-11(15)13(10)9-5-4-8(7-17)6-12(9)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCZAXSVNIHFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide
1540388-89-3
3-Amino-5-ethoxy-N-isopropylbenzamide
1499212-80-4
3-(3-Fluoropropoxy)azetidine
1514566-97-2

![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)
![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)

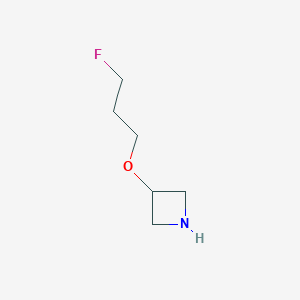
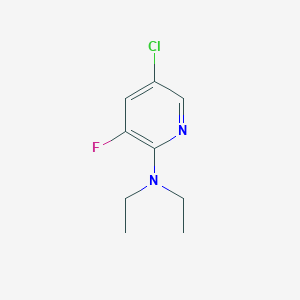
![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)
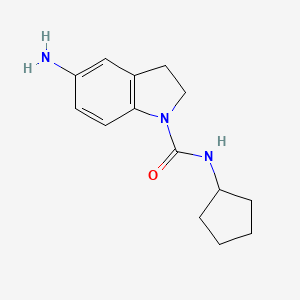
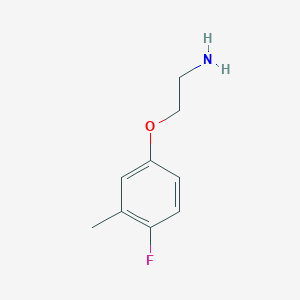

amine](/img/structure/B1405951.png)
